Methyl 4-hydroxy-3-acetyl-phenylacetate
Description
Methyl 4-hydroxy-3-acetyl-phenylacetate is a phenolic ester derivative characterized by a phenylacetate backbone substituted with hydroxyl (-OH), acetyl (-COCH₃), and methyl ester (-COOCH₃) groups at positions 4, 3, and the side chain, respectively. These analogs often exhibit distinct properties based on substituent variations, which influence reactivity, solubility, and biological activity .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
methyl 2-(3-acetyl-4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C11H12O4/c1-7(12)9-5-8(3-4-10(9)13)6-11(14)15-2/h3-5,13H,6H2,1-2H3 |
InChI Key |
MCUMSTSNBAXVFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)CC(=O)OC)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key analogs include:
*Hypothetical compound; analogs used for comparison.
Substituent Effects:
- Acetyl (-COCH₃): Electron-withdrawing, increases acidity of the adjacent hydroxyl group (pKa ~8–9) compared to methoxy (-OCH₃, pKa ~10–11) .
- Methoxy (-OCH₃) : Electron-donating, reduces reactivity but improves stability under oxidative conditions .
- Hydroxyl (-OH) : Increases hydrophilicity and hydrogen-bonding capacity, critical for biochemical interactions .
Physicochemical Properties
- Solubility : Acetyl and methoxy groups reduce water solubility compared to unsubstituted phenylacetic acids. For example:
- Melting Point : Bulky substituents like acetyl raise melting points. 4-Hydroxy-3-methoxyphenylacetic Acid melts at 98–100°C , while simpler analogs like methyl 2-hydroxyacetate melt at 12°C .
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